Gas-Phase Phosgenation Yield: 98% for H6TDI vs. 52% for Unsubstituted Cyclohexane Analog
In a direct head-to-head comparison under identical gas-phase phosgenation conditions (tube reactor at 400°C, phosgene feed rate 5.9 mol/h, diamine feed rate 1 mol/h with nitrogen diluent), 2,4(6)-diisocyanato-1-methylcyclohexane was produced in 98% crude yield, with 96% of theoretical isolated pure diisocyanate recovered after distillation. Under the exact same conditions, the unsubstituted structural analog 1,2-diisocyanatocyclohexane achieved only 52% crude yield and 42% isolated pure yield [1]. The methyl substituent on the cyclohexane ring thus confers a nearly 2-fold improvement in synthesis efficiency and a 2.3-fold improvement in isolable pure product yield.
| Evidence Dimension | Synthesis yield (gas-phase phosgenation) |
|---|---|
| Target Compound Data | 98% crude yield; 96% isolated pure yield |
| Comparator Or Baseline | 1,2-Diisocyanatocyclohexane (unsubstituted analog): 52% crude yield; 42% isolated pure yield |
| Quantified Difference | +46 percentage points crude yield (1.88× improvement); +54 percentage points isolated yield (2.29× improvement) |
| Conditions | Identical gas-phase phosgenation: 400°C tube reactor, 5.9 mol/h phosgene, 1 mol/h diamine, nitrogen diluent 0.1 mol/h |
Why This Matters
Higher synthesis yield directly reduces raw material cost and improves commercial availability, making H6TDI a more economically viable cycloaliphatic diisocyanate for procurement compared to unsubstituted cyclohexane diisocyanates.
- [1] US Patent US5516935A. Process for the production of diisocyanates. Bayer AG, 1996. View Source
